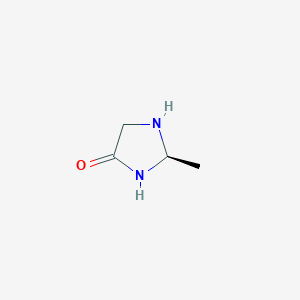

(R)-2-Methylimidazolidin-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H8N2O |

|---|---|

Molecular Weight |

100.12 g/mol |

IUPAC Name |

(2R)-2-methylimidazolidin-4-one |

InChI |

InChI=1S/C4H8N2O/c1-3-5-2-4(7)6-3/h3,5H,2H2,1H3,(H,6,7)/t3-/m1/s1 |

InChI Key |

KJQGKEDCVVGBEZ-GSVOUGTGSA-N |

Isomeric SMILES |

C[C@@H]1NCC(=O)N1 |

Canonical SMILES |

CC1NCC(=O)N1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for R 2 Methylimidazolidin 4 One and Its Chiral Analogues

Stereoselective Synthesis of the Imidazolidin-4-one (B167674) Core

The controlled synthesis of the imidazolidin-4-one ring with a defined stereochemistry at the C2 and C5 positions is crucial for its application in asymmetric synthesis. Various strategies have been developed, primarily focusing on the use of chiral starting materials and enantioselective cyclization reactions.

Asymmetric Construction from Chiral Precursors

A prevalent and effective method for the synthesis of enantiomerically pure imidazolidin-4-ones involves the use of readily available chiral α-amino acids as starting materials. This approach leverages the inherent chirality of the amino acid to control the stereochemistry of the final heterocyclic product. A well-established method, pioneered by Seebach and coworkers, demonstrates the diastereoselective formation of 2-tert-butyl-3-methylimidazolidin-4-ones from α-amino acid N-methylamides. scispace.comresearchgate.net This "self-regeneration of stereocenters" strategy ensures that the chirality of the starting amino acid directs the formation of a new stereocenter at the C2 position. scispace.com

Adapting this methodology for the synthesis of (R)-2-Methylimidazolidin-4-one would typically start from (R)-alanine. The synthesis involves the conversion of the amino acid to its corresponding N-methylamide, followed by condensation with an aldehyde, in this case, acetaldehyde, to form a Schiff base. Subsequent cyclization, often acid-catalyzed, leads to the formation of the imidazolidin-4-one ring. The stereochemical outcome of the cyclization can often be directed by the reaction conditions. For instance, lower temperatures and acidic conditions tend to favor the formation of the trans-diastereomer. scispace.com

The general sequence can be outlined as follows:

Amide Formation: (R)-alanine is converted to its N-methylamide.

Schiff Base Formation: The resulting amide is reacted with acetaldehyde.

Cyclization: The intermediate Schiff base undergoes an acid-catalyzed cyclization to yield (2R,5R)-2,5-dimethylimidazolidin-4-one or its diastereomer.

A study on the synthesis of imidazolidin-4-one derivatives from Schiff bases and alanine (B10760859) in refluxing THF has been reported, demonstrating the feasibility of this cyclization. uobabylon.edu.iq

Enantioselective Cyclization Approaches

Enantioselective cyclization offers an alternative route to chiral imidazolidin-4-ones, where the stereochemistry is induced during the ring-forming step using a chiral catalyst. Organocatalysis has emerged as a powerful tool in this context. For example, chiral Brønsted acids have been employed to catalyze the 1,3-dipolar cycloaddition reaction of aldehydes, amino esters, and anilines to produce chiral imidazolidines with high levels of stereoselectivity. rsc.org

Another approach involves the intramolecular cyclization of urea (B33335) derivatives. Acid-catalyzed reactions of (2,2-diethoxyethyl)ureas with various nucleophiles can lead to the formation of 4-substituted imidazolidin-2-ones with high regioselectivity. mdpi.com While not exclusively focused on this compound, these methods highlight the potential of enantioselective cyclization strategies in accessing chiral imidazolidinone cores.

Furthermore, iodine-catalyzed intramolecular N-H/C(sp3)-H activation of derivatives of amino acids and amines under visible light irradiation has been shown to produce a variety of 4-imidazolidinone derivatives in moderate to excellent yields. researchgate.net This method demonstrates the potential for direct C-H functionalization to construct the heterocyclic ring.

Derivatization and Functionalization of the this compound Scaffold

Once the this compound core is synthesized, it can be further modified at several positions to generate a diverse range of analogues for various applications. The nitrogen atoms (N1 and N3) and the C5 carbon are the primary sites for functionalization.

The N1 and N3 positions can be alkylated or acylated to introduce different substituents. For example, in the synthesis of α-methylated amino acids, a 2-tert-butyl-imidazolidin-4-one derived from a chiral glycine (B1666218) equivalent is first N-benzoylated. researchgate.net This N-acylation is a common strategy to modify the electronic properties of the ring and to facilitate subsequent reactions.

The C5 position, which originates from the α-carbon of the starting amino acid, can also be functionalized. The enolate of the imidazolidin-4-one can be generated by treatment with a strong base like lithium diisopropylamide (LDA). This enolate can then react with various electrophiles, such as alkyl halides, to introduce a substituent at the C5 position. A study demonstrated the successful methylation of the enolate of a cis-2,5-disubstituted imidazolidin-4-one with methyl iodide, leading to the synthesis of α-methyl-L-tryptophan after hydrolysis. researchgate.net

The reactivity of the imidazolidinone scaffold allows for a wide range of transformations, making it a valuable template for combinatorial synthesis and the development of new chiral ligands and catalysts.

Advanced Synthetic Transformations Involving this compound Derivatives

Derivatives of this compound are not only synthetic targets but also valuable intermediates in more complex chemical transformations, including the formation of Schiff bases for subsequent cycloadditions and their use in multi-component reactions.

Formation of Schiff Bases and Subsequent Cycloadditions

Schiff bases, or imines, are readily formed by the condensation of a primary amine with an aldehyde or ketone. nih.gov In the context of imidazolidin-4-ones, Schiff bases can be formed from derivatives containing a primary amine functionality. These Schiff bases can then participate in various cycloaddition reactions to construct more complex heterocyclic systems.

For instance, a study reported the synthesis of 2-(3-((2-hydroxynaphthalen-1-yl)diazenyl)phenyl)-2-methyl-3-(substituted-phenyl)imidazolidin-4-ones from the reaction of azo-Schiff base derivatives with glycine. researchgate.net This reaction involves the formation of an imidazolidin-4-one ring through the reaction of an imine with an amino acid.

While direct examples of cycloadditions starting from a pre-formed Schiff base on an this compound scaffold are not abundant in the literature, the principle is well-established. Chiral Ni(II) Schiff base complexes derived from dehydroamino acids have been shown to undergo sequential Michael addition, cross-coupling, and [3 + 2] cycloaddition reactions. rsc.org This demonstrates the utility of Schiff bases in orchestrating complex, stereocontrolled transformations. The synthesis of imidazolidin-4-one derivatives through the reaction of Schiff bases with 2-aminoacetic acid has also been reported. uobaghdad.edu.iq

Multi-component Reactions for Imidazolidinone Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, offer an efficient and atom-economical route to complex molecules. nih.gov Several MCRs have been developed for the synthesis of imidazolidin-4-ones and related hydantoins.

The Bucherer-Bergs synthesis is a classic MCR for the preparation of 5-substituted and 5,5-disubstituted hydantoins (imidazolidine-2,4-diones) from a ketone or aldehyde, potassium cyanide, and ammonium (B1175870) carbonate. mdpi.comresearchgate.net While this method typically yields achiral products unless a chiral starting material is used, it highlights the power of MCRs in constructing the core imidazolidine (B613845) ring system.

More contemporary MCRs have been developed to provide chiral imidazolidinones. For example, a chiral Brønsted acid-catalyzed three-component reaction of aldehydes, amino esters, and anilines has been shown to produce chiral imidazolidines with high stereoselectivity. rsc.org Another example involves the synthesis of novel bis-imidazolidin-4-ones through the cyclocondensation of phthalaldehydes with substituted phenylhydrazides, which can be prepared from amino acids. researchgate.net

The development of asymmetric MCRs is a growing field that holds significant promise for the efficient and stereoselective synthesis of complex chiral molecules like this compound and its derivatives.

Microwave-Assisted and Green Chemistry Approaches in Synthesis

The development of synthetic methodologies for chiral molecules like this compound has increasingly focused on environmentally benign and efficient techniques. Microwave-assisted organic synthesis (MAOS) and green chemistry principles have emerged as powerful tools to achieve these goals, offering advantages such as reduced reaction times, lower energy consumption, and the use of less hazardous solvents. nih.govbohrium.comencyclopedia.pub

Microwave irradiation, as a non-conventional energy source, accelerates chemical reactions by directly heating the reaction mixture through dielectric heating. rsc.orgrsc.org This often leads to higher yields and purities of the desired products in significantly shorter time frames compared to conventional heating methods. rsc.orgacs.org In the context of heterocyclic chemistry, MAOS has been effectively employed for the synthesis of various nitrogen-containing rings, including imidazolidin-4-ones and their derivatives. rsc.orgcem.com

Research Findings

Research into the synthesis of chiral imidazolidin-4-one analogues has demonstrated the successful application of both microwave-assisted and green chemistry techniques. While specific studies focusing exclusively on this compound are part of a broader research area, the methodologies developed for its chiral analogues are directly applicable.

Further embracing green chemistry, novel bis-imidazolidin-4-ones have been synthesized using microwave irradiation under solvent-free and catalyst-free conditions. researchgate.net This method involves the cyclocondensation of phthalaldehydes with substituted phenylhydrazides derived from α-amino acids. researchgate.net The reactions proceed rapidly, often within minutes, and provide moderate to good yields of the target compounds. researchgate.net

The synthesis of imidazolidine derivatives has also been achieved through condensation reactions of imines with amino acids like glycine and L-alanine under microwave irradiation in solvents like tetrahydrofuran. uokerbala.edu.iq These methods highlight the versatility of microwave-assisted synthesis in creating a library of chiral imidazolidine-4-one structures.

The following tables summarize the findings from relevant studies on the synthesis of chiral imidazolidin-4-one analogues, which provide a framework for the synthesis of this compound.

Table 1: Green Synthesis of Chiral Arylideneaminoimidazolidin-4-ones in Water rsc.org

| Aldehyde Reactant | α-Amino Acid Hydrazide | Solvent | Conditions | Yield |

| 4-Methoxybenzaldehyde | (L)-Methionine hydrazide | Ethanol | Reflux | Low |

| Various Aromatic Aldehydes | Various α-Amino Acid Hydrazides | Water | Not specified | High |

Data synthesized from a study on the green and eco-friendly synthesis of new chiral arylideneaminoimidazolidin-4-one derivatives. rsc.org

Table 2: Microwave-Assisted Synthesis of Bis-Imidazolidin-4-ones researchgate.netarkat-usa.org

| Phthalaldehyde Isomer | α-Amino Acid Phenylhydrazide | Conditions | Time | Yield |

| o-Phthalaldehyde | L-Alanine phenylhydrazide | Microwave, 100°C, Solvent-free | 6 min | Moderate |

| m-Phthalaldehyde | L-Alanine phenylhydrazide | Microwave, 100°C, Solvent-free | 6 min | Good |

| p-Phthalaldehyde | L-Alanine phenylhydrazide | Microwave, 100°C, Solvent-free | 6 min | Good |

This table is based on research comparing classical and green chemistry conditions for the synthesis of new chiral bis-imidazolidin-4-ones. researchgate.netarkat-usa.org

These approaches underscore the significant progress in developing efficient and environmentally responsible methods for synthesizing chiral imidazolidin-4-ones. The application of microwave technology and green chemistry principles not only accelerates the discovery of new analogues but also aligns with the growing demand for sustainable chemical manufacturing. bohrium.commdpi.com

Mechanistic Investigations and Reactivity of R 2 Methylimidazolidin 4 One Systems

Enantioselective Organocatalysis Mediated by (R)-2-Methylimidazolidin-4-one Catalysts

The catalytic utility of chiral imidazolidinones is centered on their capacity to reversibly form reactive intermediates with substrates, mimicking the LUMO-lowering activation and kinetic lability inherent to Lewis acid catalysis. princeton.educore.ac.uk This activation is primarily achieved through three key pathways: iminium ion activation, enamine catalysis, and Singly Occupied Molecular Orbital (SOMO) activation.

Iminium Ion Activation Mechanisms

A principal activation mode for this compound derivatives involves the formation of a chiral iminium ion. core.ac.uk This process occurs through the condensation of the secondary amine catalyst with an α,β-unsaturated aldehyde or ketone. princeton.edusigmaaldrich.com The resulting iminium ion possesses a significantly lowered Lowest Unoccupied Molecular Orbital (LUMO) compared to the parent carbonyl compound. princeton.edu This electronic activation renders the β-carbon of the unsaturated system highly electrophilic and susceptible to attack by a nucleophile.

The stereochemical outcome of the reaction is directed by the chiral scaffold of the imidazolidinone catalyst. The bulky substituent at the C5 position (derived from a chiral amino acid like phenylalanine) effectively shields one face of the iminium ion intermediate. nih.gov This steric hindrance forces the incoming nucleophile to approach from the less hindered face, thereby inducing a high degree of enantioselectivity in the product. nih.gov This mechanism is fundamental to a variety of transformations, including the organocatalytic Diels-Alder reaction, 1,3-dipolar cycloadditions, and Friedel-Crafts alkylations. core.ac.uksigmaaldrich.com Kinetic studies have underscored the importance of an acid co-catalyst, which facilitates the formation of a more reactive catalyst complex, thereby improving enantioselectivities and broadening the substrate scope. core.ac.uk

Enamine Catalysis Pathways

While iminium ion catalysis involves the activation of carbonyl compounds toward nucleophilic attack, enamine catalysis reverses the role, transforming the carbonyl substrate into a nucleophile. The process begins with the condensation of a chiral secondary amine catalyst, such as an imidazolidinone derivative, with a saturated aldehyde or ketone. This is followed by deprotonation at the α-carbon to form a chiral, electron-rich enamine intermediate. princeton.edu

This enamine is a powerful nucleophile that can engage with a variety of electrophiles. The stereocontrol exerted by the catalyst's chiral backbone dictates the facial selectivity of the subsequent bond-forming step. Upon reaction with an electrophile, the resulting iminium ion is hydrolyzed, regenerating the chiral catalyst and furnishing the α-functionalized carbonyl product. princeton.edursc.org This pathway is central to reactions like asymmetric α-alkylation and α-halogenation of aldehydes.

SOMO (Singly Occupied Molecular Orbital) Activation

A novel and powerful extension of enamine catalysis is SOMO activation, which merges organocatalysis with single-electron transfer (SET) processes. princeton.eduprinceton.edu This strategy utilizes the transient enamine intermediate formed from an aldehyde and a chiral imidazolidinone catalyst. princeton.edu Instead of reacting with a conventional electrophile, this electron-rich enamine is subjected to a single-electron oxidant, such as ceric ammonium (B1175870) nitrate (CAN) or a copper(II) salt. princeton.eduresearchgate.net

This oxidation generates a radical cation with a Singly Occupied Molecular Orbital (SOMO). rsc.orgprinceton.edu This species is a highly reactive electrophilic radical that can be intercepted by a range of "SOMOphiles," including allylsilanes, electron-rich arenes, and other olefins. rsc.orgprinceton.eduresearchgate.net The subsequent bond formation occurs with high enantioselectivity, as the chiral catalyst framework shields one face of the radical cation intermediate. princeton.edu This activation mode has enabled the development of previously challenging transformations, such as the direct asymmetric α-allylation, α-arylation, and α-vinylation of aldehydes. princeton.eduprinceton.edu

Synergistic and Dual Catalysis with this compound Derivatives

The distinct reactivity of the intermediates generated by imidazolidinone catalysts makes them ideal partners in dual and synergistic catalytic systems. A prominent example involves the combination of enamine catalysis with photoredox catalysis. researchgate.netuni-muenchen.de In this dual-catalytic system, two independent but interlocking cycles operate simultaneously.

In one cycle, the imidazolidinone catalyst forms a chiral enamine with the aldehyde substrate. In the parallel cycle, a photosensitizer (e.g., a ruthenium complex), upon excitation by visible light, engages in a single-electron transfer event with a suitable reaction partner to generate a radical species. uni-muenchen.de This radical can then combine with the chiral enamine. This synergistic approach allows for the enantioselective coupling of aldehydes with partners that are not readily accessible through traditional enamine or SOMO activation pathways alone.

Scope of Asymmetric Reactions Catalyzed by this compound Derivatives

Derivatives of this compound have demonstrated remarkable versatility, successfully catalyzing a broad spectrum of asymmetric reactions. Their ability to activate substrates through different mechanisms has led to the development of highly enantioselective protocols for key carbon-carbon and carbon-heteroatom bond-forming reactions.

Diels-Alder Reactions

The enantioselective Diels-Alder reaction was one of the first and most significant applications of imidazolidinone organocatalysis. princeton.edusigmaaldrich.com The catalyst activates α,β-unsaturated aldehydes via iminium ion formation, lowering the LUMO of the dienophile and accelerating the [4+2] cycloaddition with a diene. princeton.educore.ac.uk The reaction proceeds with excellent levels of diastereo- and enantioselectivity for a wide range of substrates. princeton.edu For instance, the reaction between cinnamaldehyde and cyclopentadiene, catalyzed by imidazolidinone derivatives, consistently yields the corresponding cycloadducts with high enantiomeric excess (ee). princeton.eduresearchgate.net The reaction is tolerant of various substituents on both the dienophile and the diene. princeton.eduprinceton.edu

Below is a table summarizing representative results for Diels-Alder reactions catalyzed by imidazolidinone derivatives, demonstrating the high yields and stereoselectivities achieved.

| Entry | Dienophile (R) | Diene | Yield (%) | endo:exo Ratio | % ee (endo/exo) |

| 1 | Cinnamaldehyde | Cyclopentadiene | 99 | 1:1.2 | 94 / 93 |

| 2 | Crotonaldehyde | Cyclopentadiene | 86 | 1:1.3 | 90 / 86 |

| 3 | (E)-Hex-2-enal | Cyclopentadiene | 94 | 1:1.1 | 92 / 91 |

| 4 | Acrolein | Cyclohexadiene | 82 | 14:1 | 94 (endo) |

| 5 | Cinnamaldehyde | 1,3-Diphenylisobenzofuran | 75 | 1:35 | 96 (exo) |

Friedel-Crafts Alkylations

The enantioselective Friedel-Crafts alkylation of electron-rich aromatic and heteroaromatic compounds with α,β-unsaturated aldehydes is a hallmark application of chiral imidazolidinone catalysts. rsc.orgsigmaaldrich.com The reaction mechanism commences with the reversible formation of a chiral iminium ion from the condensation of the secondary amine catalyst and the enal substrate. This activation lowers the LUMO of the aldehyde, facilitating a conjugate addition by a weak π-nucleophile, such as a pyrrole, indole, or an electron-rich benzene derivative. core.ac.ukprinceton.edu Subsequent hydrolysis of the resulting enamine intermediate regenerates the catalyst and furnishes the final alkylated aldehyde product in high enantiopurity. princeton.edu

The use of benzyl-substituted imidazolidinone salts has been shown to be effective in promoting the conjugate addition of various pyrroles and indoles to a range of α,β-unsaturated aldehydes. rsc.orgprinceton.edu The steric environment created by the catalyst's substituents directs the facial approach of the nucleophile to the iminium ion, thereby controlling the stereochemical outcome of the reaction. princeton.edu

For instance, the reaction between N-methylpyrrole and cinnamaldehyde, catalyzed by a benzyl imidazolidinone hydrochloride salt, yields the corresponding (S)-aldehyde with high enantioselectivity. The efficiency and selectivity of the reaction are influenced by the nature of the Brønsted acid cocatalyst. princeton.edu

| Entry | Electrophile (R) | Nucleophile | Catalyst (mol%) | Yield (%) | ee (%) |

| 1 | Phenyl | N-Methylpyrrole | 10 | 87 | 93 |

| 2 | trans-2-Hexenyl | N-Methylpyrrole | 10 | 81 | 90 |

| 3 | Cinnamaldehyde | Pyrrole | 20 | 74 | 89 |

| 4 | Cinnamaldehyde | 2-Methylpyrrole | 20 | 87 | 90 |

| Data sourced from research on organocatalyzed Friedel-Crafts alkylations. princeton.edu |

Mukaiyama-Michael Additions

Imidazolidinone-mediated iminium catalysis has enabled the first enantioselective organocatalytic Mukaiyama-Michael reaction of α,β-unsaturated aldehydes. princeton.eduprinceton.edu This transformation provides a direct route to enantioenriched γ-butenolide architectures, which are significant synthons in natural product synthesis. princeton.edu The strategy overcomes the traditional challenge in Mukaiyama-type reactions where Lewis acids often promote 1,2-addition (Mukaiyama-Aldol) to enals rather than the desired 1,4-conjugate addition. princeton.edu

The mechanism involves the activation of the α,β-unsaturated aldehyde by a chiral imidazolidinone, such as (2S,5S)-5-benzyl-2-tert-butyl-imidazolidinone, to form a sterically hindered iminium ion. This intermediate directs the 1,4-addition of nucleophiles like 2-silyloxyfurans, preventing the competing 1,2-addition. princeton.edu The stereochemical outcome is dictated by the catalyst framework, which effectively shields one face of the iminium ion. princeton.edu This method is notable for its operational simplicity, often being performed under aerobic conditions with wet solvents. princeton.edu

| Entry | Aldehyde | Silyloxyfuran Substituent | Yield (%) | dr | ee (%) |

| 1 | trans-Cinnamaldehyde | H | 81 | - | 96 |

| 2 | trans-Crotonaldehyde | H | 78 | - | 92 |

| 3 | trans-Hexenal | H | 81 | - | 92 |

| 4 | trans-Crotonaldehyde | 5-Methyl | 82 | 10:1 | 96 |

| Data from the first enantioselective organocatalytic Mukaiyama-Michael reaction. princeton.edu |

α-Alkylation of Aldehydes and Carbonyl Compounds

Chiral imidazolidinones are also pivotal in the direct, enantioselective α-functionalization of aldehydes and ketones. These reactions typically proceed via an enamine intermediate, formed between the catalyst and the saturated carbonyl substrate. This enamine is sufficiently nucleophilic to react with various electrophiles. nih.gov

A notable advancement is the synergistic merger of enamine catalysis with other catalytic cycles, such as photoredox and hydrogen-atom transfer (HAT) catalysis, to achieve the enantioselective α-alkylation of aldehydes using simple olefins. princeton.edu In this triple catalytic process, the chiral imidazolidinone forms an enamine with the aldehyde. A photoredox catalyst generates a radical from an alkyl halide, which is then trapped by the enamine. Subsequent steps lead to the α-alkylated aldehyde and regeneration of the catalysts. princeton.eduresearchgate.net This method allows for the construction of cyclic and acyclic products from simple starting materials. princeton.edu

Furthermore, imidazolidinone catalysts have been successfully employed for the enantioselective α-chlorination of aldehydes, providing access to valuable α-chloro aldehyde synthons. nih.gov The reaction utilizes an electrophilic chlorine source and proceeds with high enantioselectivity for a variety of aldehyde substrates. nih.gov

| Entry | Aldehyde | Alkylating Agent | Catalyst System | Yield (%) | ee (%) |

| 1 | Dodecanal | 1-Iodohexane | Imidazolidinone / Ir-photocatalyst / Thiophenol | 81 | 91 |

| 2 | 3-Phenylpropanal | 1-Iodohexane | Imidazolidinone / Ir-photocatalyst / Thiophenol | 75 | 93 |

| 3 | Cyclohexanecarboxaldehyde | 1-Iodohexane | Imidazolidinone / Ir-photocatalyst / Thiophenol | 68 | 97 |

| Representative data for the α-alkylation of aldehydes via triple catalysis. princeton.edu |

Other Enantioselective Transformations (e.g., Aldol, Henry Reactions)

While direct catalysis by this compound in Aldol and Henry reactions is less documented, its structural motifs are crucial in designing chiral ligands for metal-catalyzed versions of these transformations. The Henry reaction, or nitroaldol reaction, is a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. organic-chemistry.org

Derivatives of imidazolidin-4-one (B167674) have been synthesized and used as chiral ligands for copper(II) complexes in asymmetric Henry reactions. nih.govnih.gov The catalytic activity and enantioselectivity of these complexes are highly dependent on the relative configuration of the substituents on the imidazolidinone ring. For example, ligands with a cis-configuration can lead to the formation of the (S)-nitroaldol product with high enantiomeric excess, while trans-configured ligands can produce the (R)-enantiomer. nih.gov These catalyst systems have been successfully applied to a range of aliphatic and aromatic aldehydes, demonstrating high conversions and excellent enantioselectivities. nih.gov

Similarly, the aldol reaction, which forms β-hydroxy carbonyl compounds, can be catalyzed asymmetrically. wikipedia.org Proline-type ligands, which are structurally similar to imidazolidinones, have been tested in asymmetric aldol reactions, yielding products with high enantioselectivities. nih.gov

| Entry | Aldehyde | Ligand Configuration | Conversion (%) | ee (%) | Product Configuration |

| 1 | Benzaldehyde | cis | >95 | 97 | S |

| 2 | 4-Nitrobenzaldehyde | cis | >95 | 96 | S |

| 3 | 2-Naphthaldehyde | cis | >95 | 95 | S |

| 4 | Benzaldehyde | trans | >95 | 96 | R |

| 5 | 4-Chlorobenzaldehyde | trans | >95 | 95 | R |

| Results for the asymmetric Henry reaction using copper(II) complexes of imidazolidin-4-one-based ligands. nih.gov |

Reaction Intermediates and Transition State Analysis

The stereochemical outcome of reactions catalyzed by chiral imidazolidinones is governed by the structure and energetics of the transient intermediates and transition states. The primary reactive intermediate in the activation of α,β-unsaturated aldehydes is the iminium ion. core.ac.ukacs.org Computational studies, primarily using density functional theory (DFT), have been instrumental in elucidating the geometries of these intermediates and the transition states through which they react. nih.govacs.org

The established model for stereochemical induction posits that the bulky substituents on the imidazolidinone ring (e.g., tert-butyl at C2 and benzyl at C5) effectively block one of the two faces of the planar iminium ion. princeton.edu This steric hindrance forces the incoming nucleophile to attack from the less hindered face, leading to high enantioselectivity. princeton.eduacs.org

Computational analysis of transition states has provided deeper insights. For instance, in imidazolidinone-catalyzed (4+3)-cycloaddition reactions, it was found that the conformational arrangement of the catalyst's benzyl group in the transition state is crucial for differentiating the activation barriers for attack on the two prochiral faces of the iminium ion. nih.govresearchgate.net This conformational reorganization, driven by the need to avoid steric clashes with other parts of the molecule, is a key factor in determining facial selectivity. nih.gov Therefore, enantioselectivity is not merely a result of ground-state steric blocking but is dynamically controlled in the transition state. acs.org

Advanced Spectroscopic and Structural Elucidation of R 2 Methylimidazolidin 4 One Compounds

Conformational Analysis and Stereochemical Characterization

The conformational landscape of imidazolidin-4-one (B167674) derivatives is crucial for their biological activity and role as organocatalysts. The five-membered ring of (R)-2-Methylimidazolidin-4-one is not planar and can adopt various envelope or twist conformations. The preferred conformation is dictated by the minimization of steric strain and electronic effects arising from the substituents on the ring.

Computational studies, such as Density Functional Theory (DFT), are powerful tools for investigating the potential energy surface and identifying the most stable conformers. For related 5-substituted thiazolidin-4-one derivatives, conformational analysis has shown a preference for an exo conformation. The stereochemical outcome of reactions involving these compounds is highly dependent on their three-dimensional structure. While specific computational studies on this compound are not widely available in the provided search results, the principles of conformational analysis suggest that the methyl group at the C2 position will significantly influence the puckering of the imidazolidinone ring.

Applications of NMR Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In a study of N- and O-derivatives of 4,5-dihydroxyimidazolidine-2-thione, N-alkylation was found to cause an up-field shift of the carbon signals of the thione and methine groups in the ¹³C NMR spectra, which was attributed to the inductive effects of these groups. While this study is on a related thione derivative, similar electronic effects would be expected to influence the chemical shifts in this compound.

For imidazolidin-4-one derivatives synthesized from 6-amino-1,3-dimethyluracil, the structures were confirmed using ¹H NMR and ¹³C NMR spectroscopy. For instance, the ¹H-NMR spectrum of an imidazolidin-4-one derivative showed characteristic signals for the protons of the imidazolidin-4-one ring, including the N-H protons, which appeared as absorption bands at 3388-3215 cm⁻¹ in the corresponding FTIR spectra.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are instrumental in unambiguously assigning all proton and carbon signals and in establishing through-bond and through-space correlations, which are vital for confirming the connectivity and stereochemistry of the molecule. For similar heterocyclic compounds, 2D NMR experiments have been crucial for their structural assignment and conformational analysis in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | ~4.0-4.5 (quartet) | ~50-60 |

| C2-CH₃ | ~1.2-1.5 (doublet) | ~15-25 |

| C5-H₂ | ~3.0-3.8 (multiplet) | ~40-50 |

| N1-H | ~7.0-8.0 (broad singlet) | - |

| N3-H | ~5.0-6.0 (broad singlet) | - |

| C4=O | - | ~170-180 |

Note: The values in this table are approximate and based on general chemical shift ranges for similar functional groups. Actual experimental values may vary.

Mass Spectrometry for Fragmentation Pathways and Intermediate Detection

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through the analysis of its fragmentation patterns. When this compound is subjected to ionization in a mass spectrometer, it forms a molecular ion which can then undergo fragmentation.

Studies on the gas-phase fragmentation of N-methylimidazolidin-4-one organocatalysts using electrospray ionization mass spectrometry have shown that protonated molecules undergo ring cleavage to form iminium ions. The fragmentation pattern is largely influenced by the core imidazolidin-4-one structure and is less affected by exocyclic substituents, making it a valuable tool for characterizing this class of compounds. The molecular ions of energetically unstable organic compounds will often break up into smaller pieces, and the resulting fragmentation pattern is a fingerprint of the molecule's structure.

Common fragmentation pathways for cyclic amines and amides often involve α-cleavage, which is the breaking of a bond adjacent to a heteroatom. For imidazolidin-4-ones, this can lead to the loss of small neutral molecules or radicals, resulting in characteristic fragment ions. The analysis of these fragments helps in piecing together the original structure of the molecule.

Table 2: Potential Mass Spectrometry Fragmentation of this compound

| m/z | Possible Fragment |

| 100 | [M]⁺ |

| 85 | [M - CH₃]⁺ |

| 72 | [M - CO]⁺ |

| 57 | [M - C₂H₃NO]⁺ |

| 43 | [CH₃-C=NH₂]⁺ |

Note: This table presents hypothetical fragmentation patterns. The actual fragmentation will depend on the ionization method and conditions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers, such as the C2 position in this compound.

While a specific crystal structure for this compound was not found in the provided search results, X-ray diffraction has been used to confirm the structures of related imidazolidin-4-one derivatives. For example, the crystal structure of 1-methylimidazolidin-2-one has been determined, providing detailed information about its solid-state conformation. The ability to obtain high-quality crystals is often the bottleneck in X-ray crystallography.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds and functional groups within the molecule.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present in the molecule. These include the N-H stretching vibrations, the C-H stretching vibrations of the methyl group and the ring, and the strong C=O stretching vibration of the ketone group.

For related imidazolidin-4-one derivatives, the FTIR spectra have been used to confirm their structures. The spectra of these compounds showed the disappearance of the imine (C=N) absorption band from the starting material and the appearance of N-H absorption bands for the imidazolidin-4-one ring in the range of 3388-3215 cm⁻¹. The C=O absorption bands of the amide groups were observed between 1731-1670 cm⁻¹.

The region of the infrared spectrum from 1200 to 700 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to a particular molecule.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200-3400 |

| C-H (sp³) | Stretching | 2850-3000 |

| C=O (amide) | Stretching | 1670-1730 |

| C-N | Stretching | 1000-1350 |

| C-H | Bending | 1350-1470 |

Note: These are general ranges and the exact positions of the absorption bands can be influenced by the molecular environment and intermolecular interactions.

Computational and Theoretical Studies on R 2 Methylimidazolidin 4 One and Its Complexes

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine optimized molecular geometries and electronic properties of molecules like imidazolidinone derivatives. By applying DFT, researchers can calculate the most stable three-dimensional arrangement of atoms in a molecule and analyze its electronic characteristics. For instance, DFT calculations have been successfully used for the structural characterization of various heterocyclic compounds.

HOMO-LUMO Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

This analysis allows for the prediction of where a molecule is likely to undergo nucleophilic or electrophilic attack. For related imidazolin-4-one derivatives, the HOMO and LUMO energy values have been calculated to determine global reactivity descriptors such as electronegativity, hardness, and softness, which provide insights into their chemical behavior.

Table 1: Hypothetical Global Reactivity Descriptors for (R)-2-Methylimidazolidin-4-one

| Descriptor | Formula | Predicted Significance |

| HOMO Energy (EHOMO) | - | Related to ionization potential; indicates electron-donating ability. |

| LUMO Energy (ELUMO) | - | Related to electron affinity; indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. |

| Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. |

| Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | (IP + EA) / 2 | The power of an atom to attract electrons to itself. |

Note: This table is illustrative. Specific values for this compound are not available in the searched literature.

Energetic Profiling of Reaction Pathways

DFT calculations are instrumental in mapping out the energetic landscape of a chemical reaction. By calculating the energies of reactants, transition states, intermediates, and products, an energetic profile for a reaction pathway can be constructed. This profile helps in understanding the feasibility and kinetics of a reaction. For example, computational studies on other organic molecules have used DFT to determine activation energies and reaction enthalpies, providing a detailed understanding of the reaction mechanism at a molecular level. This approach could be used to study the synthesis or degradation pathways of this compound.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the interactions over time, MD can reveal the conformational landscape of a molecule, showing the different shapes it can adopt and the relative stabilities of these conformations. For a flexible molecule like this compound, MD simulations could identify the most prevalent conformations in different environments (e.g., in a vacuum, in a solvent), which is crucial for understanding its biological activity and interactions with other molecules.

Molecular Docking and Binding Mode Analysis in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule, such as this compound, might bind to a specific protein target. The analysis involves placing the ligand into the binding site of the receptor and scoring the different poses based on their binding energy.

Studies on related imidazolidinone and thiazolidinone derivatives have used molecular docking to identify potential biological targets and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. Such an analysis for this compound could provide hypotheses about its potential biological activity.

Biological Activity and Structure Activity Relationship Sar Studies of R 2 Methylimidazolidin 4 One Derivatives

Exploration of the Imidazolidinone Scaffold in Medicinal Chemistry

The imidazolidinone core, a five-membered heterocyclic ring system, is a well-established and pivotal scaffold in medicinal chemistry and drug discovery. nih.govwikipedia.org Its structural versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents. Imidazolidinones are key structural components of several FDA-approved drugs, including the antiviral agent emicerfont, the ACE inhibitor imidapril, and the antibiotic azlocillin. wikipedia.orgmdpi.commdpi.com This scaffold's prevalence stems from its favorable physicochemical properties and its capacity to serve as a rigid backbone for presenting diverse functional groups in a specific three-dimensional orientation, which is crucial for molecular recognition and binding to biological targets. nih.gov

The imidazolidinone nucleus is considered a "privileged scaffold" due to its ability to bind to multiple, unrelated biological targets. Researchers have extensively explored this structure, leading to the development of derivatives with a broad spectrum of pharmacological activities. These activities include anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. mdpi.comresearchgate.netresearchgate.net The synthetic accessibility of the imidazolidinone ring allows for systematic modifications, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the resulting analogues to optimize potency, selectivity, and pharmacokinetic profiles. mdpi.comorganic-chemistry.org The ongoing interest in this scaffold is demonstrated by the continuous development of new synthetic methodologies to access novel and complex imidazolidinone derivatives. nih.govmdpi.com

In Vitro Evaluation of Biological Activities (e.g., Antimicrobial, Anthelmintic, Anti-inflammatory)

Derivatives of the imidazolidinone scaffold have been subjected to extensive in vitro screening, revealing a wide range of biological activities. These studies are crucial for identifying lead compounds for further development.

Antimicrobial Activity: Numerous studies have demonstrated the potent antibacterial and antifungal properties of imidazolidinone derivatives. For instance, a series of novel 5-oxo-imidazolidine derivatives were synthesized and evaluated for their antimicrobial activity using the cup-plate method. primescholars.com Several of these compounds exhibited good activity against bacterial strains such as Staphylococcus aureus, E. coli, and Pseudomonas aeruginosa, as well as the fungal strain Aspergillus niger. primescholars.com In another study, new imidazolidineiminothione and imidazolidin-2-one derivatives were tested against Gram-positive bacteria (Staphylococcus aureus, Staphylococcus epidermidis, Bacillis subtilis), Gram-negative bacteria (Neisseria gonorrhoeae, Esherichia coli, Klebsiella pneumoniae), and fungi (Aspergillus fumigatus, Aspergillus clavatus, Geotricum Candidum). nih.gov The results indicated that the imidazolidinone moiety itself is a key contributor to the observed significant antibacterial activity. nih.gov

| Compound Class | Test Organism | Activity/Result | Reference |

|---|---|---|---|

| 5-Oxo-imidazolidine derivatives | S. aureus, E. coli | Good activity observed for compounds 2c, 2e, and 2f. | primescholars.com |

| Imidazolidin-2-one derivatives | S. aureus, B. subtilis, E. coli, K. pneumoniae | Significant antibacterial activity against most test organisms. | nih.gov |

| Thiazolidinone-imidazolidinone hybrids | Micrococcus luteus | Thiazole derivative 6e showed the highest inhibitory effect. | jocpr.com |

Anthelmintic Activity: The imidazolidinone scaffold has also been investigated for its potential in treating parasitic worm infections. A series of novel (Z)-N-(4-benzylidene-1-((2, 4-dinitrophenyl) amino)-2-phenyl-1H-imidazol-5(4H) one derivatives were synthesized and screened for anthelmintic activity against adult Indian earthworms (Pheretima posthuma). researchgate.net All tested compounds showed significant, dose-dependent activity. researchgate.net Notably, compounds 3b, 3d, and 3f demonstrated paralysis and death times comparable to the standard drug, albendazole, highlighting their potential as new anthelmintic agents. researchgate.net Another study on oxazolidinone derivatives, a related heterocyclic scaffold, also confirmed significant anthelmintic effects, suggesting that these five-membered rings are promising for anti-parasitic drug design. nih.gov

| Compound | Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) | Reference |

|---|---|---|---|---|

| 3b | 10 | 14.34 | 24.23 | researchgate.net |

| 3d | 10 | 13.45 | 23.45 | researchgate.net |

| 3f | 10 | 12.23 | 22.34 | researchgate.net |

| 3g (most potent) | 10 | 10.23 | 18.56 | researchgate.net |

| Albendazole (Standard) | 10 | 15.12 | 25.21 | researchgate.net |

Anti-inflammatory Activity: Imidazolidinone derivatives are recognized for their anti-inflammatory properties, often linked to the inhibition of key enzymes in the inflammatory cascade. researchgate.net Studies have shown that these compounds can effectively reduce inflammation in various in vitro and in vivo models. researchgate.net The anti-inflammatory effects are frequently attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a primary target for anti-inflammatory drugs. researchgate.netresearchgate.netnih.gov For example, novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones were designed as dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX), showing significant anti-inflammatory activity by reducing reactive oxygen species (ROS) production and levels of inflammatory cytokines like TNF-α and IL-6. nih.gov

Understanding the molecular targets and mechanisms of action is fundamental to rational drug design. For imidazolidinone derivatives, several targets have been identified. In the context of anti-inflammatory action, the cyclooxygenase (COX) enzymes are a major target. researchgate.netnih.gov Selective inhibition of COX-2 over COX-1 is a key goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Docking studies have shown that the nitrogen and carbonyl groups of the imidazolidinone ring can effectively interact with the active site of the COX-2 enzyme. researchgate.net

Beyond inflammation, imidazolidinone derivatives have been investigated as kinase inhibitors. nih.gov For example, certain derivatives showed potential as antileishmanial agents by inhibiting parasite kinomes without affecting the human kinome, suggesting a parasite-specific mechanism. nih.gov In cancer research, the vascular endothelial growth factor receptor-2 (VEGFR-2) has been identified as a target for some imidazolidine-2-thiones, which act as angiogenesis inhibitors. nih.gov The mechanism of some imidazolidinone-catalyzed reactions involves the formation of iminium or enamine intermediates, a principle widely used in organocatalysis that can also be relevant to their interactions with biological macromolecules. sci-hub.boxrsc.org

The ability of imidazolidinone derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential. One of the most significant targets identified is the proteasome, a multi-catalytic enzyme complex crucial for protein degradation and cellular homeostasis. nih.govnih.gov Inhibition of the proteasome is a validated strategy for cancer therapy, particularly for multiple myeloma. nih.gov

Imidazoline-based scaffolds have been developed as non-competitive inhibitors of the 20S proteasome. nih.gov Unlike clinically used proteasome inhibitors that bind covalently to the active sites, these compounds bind allosterically, offering a different mechanism that could overcome resistance. nih.gov For example, the imidazoline TCH-013a was shown to inhibit the proteasome via a non-competitive mechanism, and subsequent optimization led to nanomolar inhibitors that exhibited excellent cytotoxicity in both wild-type and bortezomib-resistant cell lines. nih.govnih.gov Other enzyme inhibition studies have focused on VEGFR-2, where imidazolidine-2-thiones showed good inhibitory activity, and on cholinergic enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), where imidazolidine-2,4,5-trione derivatives were found to be potent inhibitors. nih.govmdpi.com

| Compound | Proteasome IC50 (µM) | Cytotoxicity in THP-1 cells (% viability at 10 µM) | Cytotoxicity in BTZ-resistant cells (% viability at 10 µM) | Reference |

|---|---|---|---|---|

| 37 | 1.97 | 75% | 80% | nih.gov |

| 46 | 0.17 | <5% | <5% | nih.gov |

| 49 (most potent) | 0.13 | <5% | <5% | nih.gov |

| Bortezomib (Standard) | 0.005-0.008 | <5% (at 0.5 µM) | ~90% (at 0.5 µM) | nih.gov |

Several studies have explored the antioxidant potential of imidazolidinone derivatives. Antioxidants are compounds that can inhibit oxidation and neutralize free radicals, which are implicated in numerous diseases. The antioxidant activity of newly synthesized imidazolidine-4-one derivatives was evaluated using methods like the total antioxidant capacity assay. ajchem-a.com The results showed that some of the synthesized compounds possess good antioxidant activity. ajchem-a.com Another study demonstrated that certain imidazolidine (B613845) derivatives had antioxidant properties, with specific compounds showing a high rate of inhibition when compared to the standard ascorbic acid, likely due to electron-rich groups capable of binding with free radicals. rdd.edu.iq The antioxidant activities of related 2-imidazolones and 2-imidazolthiones have also been compared to uric acid, a known biological antioxidant. nih.gov It was found that 2-imidazolthiones were particularly effective at scavenging free radicals and protecting erythrocytes from hemolysis, suggesting that both thione and one variations of the scaffold can be useful as antioxidants. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

SAR and SPR analyses are critical for optimizing lead compounds into potent and selective drug candidates. For imidazolidinone derivatives, these studies have provided valuable insights into how structural modifications influence biological activity.

For antimicrobial activity, the nature and position of substituents on the imidazolidinone ring are crucial. For example, in a series of 5-imino-4-thioxo-2-imidazolidinone derivatives, the presence of different halogenated and alkylated aromatic substituents at the N1 and N3 positions significantly modulated the antibacterial and antifungal potency. nih.gov

In the context of enzyme inhibition, SAR studies of imidazoline-based proteasome inhibitors revealed that modifications to a specific amine group on the scaffold dramatically impacted potency. nih.gov Acylation, benzoylation, sulfonation, and particularly benzylation of this group led to a significant increase in inhibitory activity, with some benzylated analogues achieving nanomolar potency. nih.gov This suggests that extending into a specific pocket of the enzyme with appropriate functional groups is key for high-affinity binding.

For anti-inflammatory activity, SAR of 6-aminoflavone-imidazolidinone analogues showed that the conversion of the flavone's amino group into an imidazolidinone heterocycle enhanced cytotoxic potential against cancer cells. researchgate.net Furthermore, the presence of hydroxy and methoxy substituents on the flavone part of the molecule resulted in greater cytotoxicity than chloro-substituted or unsubstituted analogues. researchgate.net This indicates that electron-donating groups in specific positions can enhance the desired biological effect. SAR studies are essential for understanding the molecular interactions between the ligand and its target, guiding the rational design of more effective therapeutic agents. nih.govnih.gov

Design Principles for Biologically Active Imidazolidinone Analogues

Based on extensive SAR and mechanistic studies, several key design principles can be formulated for the development of new, biologically active imidazolidinone analogues:

Scaffold Rigidity and Vectorial Display: The inherent rigidity of the five-membered imidazolidinone ring should be exploited to position substituents in well-defined vectors. This is crucial for optimizing interactions with the specific topology of a target's binding site.

Modulation of N1 and N3 Substituents: The substituents on the nitrogen atoms of the urea (B33335) moiety are critical for modulating activity and selectivity. Introducing diverse aryl, heteroaryl, or alkyl groups at these positions can fine-tune lipophilicity, introduce hydrogen bonding capabilities, and create specific steric interactions to enhance binding affinity for targets like kinases or proteases.

Bioisosteric Replacement: The carbonyl oxygen at the C2 position can be replaced with sulfur (to form a thione) to modulate electronic properties and hydrogen-bonding capacity. Studies have shown that 2-imidazolthiones can exhibit enhanced antioxidant activity compared to their 2-imidazolidinone counterparts. nih.gov

Hybrid Molecule Design: Combining the imidazolidinone scaffold with other known pharmacophores can lead to hybrid molecules with synergistic or dual-action properties. For instance, linking the imidazolidinone ring to a flavone structure enhanced anticancer and anti-inflammatory activities. researchgate.net

Focus on Allosteric Inhibition: For targets like the proteasome, designing imidazolidinone derivatives that act as non-competitive, allosteric inhibitors can provide a significant advantage, potentially overcoming resistance mechanisms associated with competitive, active-site-directed inhibitors. nih.gov

By adhering to these principles, medicinal chemists can rationally design new generations of (R)-2-Methylimidazolidin-4-one derivatives and related analogues with improved potency, selectivity, and therapeutic potential.

Advanced Applications and Emerging Research Directions

Immobilized and Heterogenized (R)-2-Methylimidazolidin-4-one Catalysts

A significant challenge in organocatalysis, especially from an industrial standpoint, is the often high catalyst loading required, which can complicate product purification and increase costs. rsc.org To overcome this, substantial research has focused on the immobilization or heterogenization of imidazolidinone catalysts. This strategy involves anchoring the catalyst to a solid support, enabling easy separation from the reaction mixture and facilitating catalyst recycling. rsc.org

Various materials have been successfully employed as supports, including silica, polymers like polyethylene (B3416737) glycol (PEG), and mesocellular foams (MCFs). rsc.orgresearchgate.net For instance, imidazolidin-4-one (B167674) has been effectively immobilized on both siliceous and polymer-coated MCFs. researchgate.net These heterogenized catalysts have demonstrated excellent performance and recyclability in key asymmetric reactions such as the Friedel-Crafts alkylation and the Diels-Alder cycloaddition. researchgate.net One study highlighted the use of a dicationic ionic liquid to facilitate the recovery and reuse of an imidazolidin-4-one catalyst for the asymmetric Diels-Alder reaction, maintaining high conversion for up to three cycles. researchgate.net

The performance of these supported catalysts is highly dependent on the nature of the support and the method of immobilization. Research has shown that modifying the support surface, for example by pre-capping siliceous MCF with trimethylsilyl (B98337) (TMS) groups, can lead to well-dispersed catalytic sites and optimal performance. researchgate.net

| Support Material | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Siliceous & Polymer-Coated Mesocellular Foams (MCFs) | Friedel–Crafts Alkylation, Diels-Alder Cycloaddition | Demonstrated excellent catalytic performance and high recyclability. | researchgate.net |

| Ionic Liquid ([Bmim]PF6) | Diels-Alder Cycloaddition | Achieved up to 85% yield and 93% ee; catalyst could be recycled without significant loss of enantioselectivity. | researchgate.net |

| JandaJel, PEG, Silica | Various | Effective covalent immobilization strategies for catalyst recovery. | rsc.org |

Integration into Multi-catalytic Systems

The sophistication of synthetic chemistry is advancing toward mimicking the efficiency of biological systems, where multiple catalytic transformations occur in a single vessel. Imidazolidinone catalysts are being integrated into such multi-catalytic or "tandem" reaction systems, often combining their function with other catalysts, such as transition metals. mdpi.comresearchgate.net This synergistic approach enables the construction of complex molecules in a more streamlined and atom-economical fashion.

One prominent strategy involves the combination of two distinct organocatalytic activation modes: iminium and enamine catalysis. rsc.org An imidazolidinone catalyst can initiate a reaction via iminium ion formation, and the resulting intermediate can then be activated by the same or a different catalyst through an enamine intermediate, allowing for a subsequent bond-forming event. rsc.org This has been successfully applied to organocascade reactions that build complex products from simple precursors in one pot. core.ac.uk

Furthermore, the synergy between organocatalysis and metal catalysis is a burgeoning field. rsc.org For example, imidazolidinone catalysts have been used in conjunction with metal catalysts to expand the scope of possible transformations. The organocatalyst activates the substrate via iminium or enamine formation, while the metal catalyst facilitates a different transformation, such as cross-coupling or C-H activation. rsc.orgmdpi.com This dual activation strategy opens pathways to novel reactions that are not achievable with either catalyst alone.

Role of Imidazolidinone Scaffolds in Advanced Materials

While renowned for their catalytic activity, the core imidazolidinone and related imidazole (B134444) heterocyclic scaffolds are also finding applications in the realm of advanced materials science. Their inherent electronic properties, structural rigidity, and capacity for functionalization make them attractive building blocks for materials with specific optical and electronic functions.

Organic Light-Emitting Diodes (OLEDs): Derivatives of the related imidazole scaffold have been extensively investigated as materials for OLEDs. mdpi.comnih.govcityu.edu.hk Specifically, carbazole-imidazole and phenanthroimidazole derivatives have been synthesized and used as deep-blue fluorescent emitters. nih.govresearchgate.net In these systems, the imidazole moiety often functions as an electron-accepting unit within a donor-π-acceptor molecular architecture, which is crucial for achieving emissions in the desired blue spectrum. nih.gov The structural design of these molecules, including the use of bulky substituents on the imidazole ring, helps to prevent intermolecular aggregation, which is key to maintaining high emission efficiency and color purity in the solid state. mdpi.com

Perovskite Solar Cells: The imidazolidinone scaffold has emerged as a critical component in the development of stable and efficient perovskite solar cells. 2-imidazolidinone has been used as an additive to control the intermediate phase during the fabrication of wide-bandgap perovskite films. eurekalert.org It stabilizes a metastable solvate that converts into the pure, desired perovskite phase upon annealing. In other work, 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) has been used as a high-boiling-point solvent for ink engineering in the inkjet printing of perovskite films, leading to more uniform, smoother films with larger grain sizes and improved device efficiency. jbnu.ac.kr Imidazolium-based additives have also been shown to enhance the moisture stability and performance of perovskite solar cells by reducing defect density and suppressing unwanted crystal formation. nih.govresearchgate.netnih.gov

Other Materials: The hydrogen-bonding capabilities of the imidazolidinone ring are being explored in the design of self-healing polymers. For instance, 1-(2-aminoethyl) imidazolidinone has been used to introduce a unique hydrogen-bonding network into polyurethane-urea polymers, enabling an autonomous self-healing mechanism that is activated by moisture. mdpi.com

Future Prospects and Unexplored Avenues in this compound Research

The field of this compound research continues to evolve, with several exciting avenues for future exploration. A primary goal remains the development of more sustainable and efficient catalytic protocols. mdpi.com This includes designing next-generation immobilized catalysts with even greater stability and recyclability, allowing for their practical use in large-scale industrial processes.

A major emerging trend is the application of machine learning (ML) and artificial intelligence (AI) to accelerate catalyst discovery and mechanistic understanding. mpg.deidw-online.de ML algorithms can analyze vast datasets from past experiments to identify patterns and predict the performance of novel, unexplored catalyst structures. idw-online.de This data-driven approach could uncover unconventional imidazolidinone scaffolds with superior activity or selectivity, compressing research timelines that traditionally span decades. chemrxiv.org

Further expansion of the catalytic scope of imidazolidinones is another key research direction. While highly successful in many reactions, there is ongoing work to apply them to new types of transformations and to broaden the range of compatible substrates. sigmaaldrich.comsigmaaldrich.com The development of novel multi-catalytic systems, where imidazolidinones work in concert with biocatalysts or photoredox catalysts, holds immense potential for inventing new synthetic strategies.

Finally, the exploration of imidazolidinone scaffolds in materials science is still in its early stages. Beyond OLEDs and solar cells, these heterocycles could potentially be incorporated into organic conductors, porous materials like metal-organic frameworks (MOFs), or pharmacologically active agents, representing a vast and largely unexplored frontier. researchgate.netrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.